molecular formula C18H18ClF3N4OS B2881887 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1172106-35-2

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2881887
CAS RN: 1172106-35-2
M. Wt: 430.87
InChI Key: CJPDOZDZWBFVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N4OS and its molecular weight is 430.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymeric Coordination Complexes

Compounds involving tautomeric amidines and interactions with various derivatives can lead to the formation of mixtures of pyrimidine and piperidone derivatives, as well as polymeric coordination complexes. These complexes are characterized by spectroscopy, mass spectrometry, elemental analysis, and X-ray crystal analysis, indicating their potential in material science and coordination chemistry (Klimova et al., 2013).

Potential Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines has identified them as active mediator release inhibitors, suggesting their potential as antiasthma agents. The synthesis involves reacting arylamidines with specific reagents to produce pyrimidinones, which are then further modified to yield the active compounds. These findings underscore the potential of pyrimidine derivatives in pharmaceutical applications targeting asthma (Medwid et al., 1990).

Thrombin Inhibitors

The development of 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors highlights the role of specific substituents in enhancing pharmaceutical efficacy. Through modifications at various positions on the core structure, researchers have identified compounds with significant potency, demonstrating the importance of structural analogs in the design of new therapeutic agents (Lee et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.

Mode of Action

It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition can lead to a decrease in the synthesis of DNA, which can have significant effects on rapidly dividing cells.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn affects the synthesis of DNA. This can lead to cell cycle arrest and apoptosis in rapidly dividing cells.

Result of Action

The inhibition of Thymidylate synthase by this compound can lead to a decrease in DNA synthesis. This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4OS/c19-13-5-4-12(18(20,21)22)8-14(13)25-16(27)10-28-17-9-15(23-11-24-17)26-6-2-1-3-7-26/h4-5,8-9,11H,1-3,6-7,10H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPDOZDZWBFVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

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